(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione is a synthetic compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a bromophenyl group and an oxazolidine ring in its structure makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3-bromobenzylamine with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors that allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring to a more reduced form.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. The oxazolidine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-[(3-Chlorophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
- (5R)-5-[(3-Fluorophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
- (5R)-5-[(3-Iodophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
Uniqueness
The presence of the bromophenyl group in (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct entity in chemical and biological research.
Biological Activity
The compound (5R)-5-[(3-bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione is a member of the oxazolidinone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H10BrNO
- Molecular Weight : 284.106 g/mol
- CAS Number : 917897-73-5
Biological Activity Overview
Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The unique structure of this compound contributes to its potential efficacy as an antimicrobial agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazolidinone derivatives against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study synthesized several oxazolidinone derivatives and evaluated their activity against MRSA strains. Among the tested compounds, those structurally similar to this compound exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.6 μg/mL to 119 μg/mL against various MRSA isolates .
- Mechanism of Action :
Comparative Analysis of Oxazolidinone Derivatives
The following table summarizes the biological activity of selected oxazolidinone derivatives compared to this compound:
Compound Name | MIC (μg/mL) | Bacterial Strain | Activity Type |
---|---|---|---|
(5R)-5-[(3-Bromophenyl)methyl]-5-methyl... | 6.6 | MRSA SMC-27 | Antibacterial |
(R)-5-((S)-1-dibenzylaminoethyl)-1,3... | 12.5 | MRSA SMC-47 | Antibacterial |
(S)-1-(dibenzylaminoethyl)-1,3... | 119 | MRSA SMC-79 | Antibacterial |
Properties
CAS No. |
917897-73-5 |
---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
(5R)-5-[(3-bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H10BrNO3/c1-11(9(14)13-10(15)16-11)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14,15)/t11-/m1/s1 |
InChI Key |
KUVNZBUFDTUINO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)Br |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.